
Oxo(diphenyl)(trichloromethyl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxo(diphenyl)(trichloromethyl)-lambda~5~-phosphane is a compound belonging to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to two phenyl groups, a trichloromethyl group, and an oxo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxo(diphenyl)(trichloromethyl)-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with trichloromethylating agents under controlled conditions. One common method involves the use of trichloromethyl chloroformate as the trichloromethylating agent. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxo(diphenyl)(trichloromethyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used to substitute the trichloromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may yield diphenylphosphine derivatives.
Applications De Recherche Scientifique
Oxo(diphenyl)(trichloromethyl)-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of oxo(diphenyl)(trichloromethyl)-lambda~5~-phosphane involves its interaction with specific molecular targets. The compound can act as a ligand, forming complexes with metal ions and influencing their reactivity. It may also interact with biological molecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with similar applications in organic synthesis and coordination chemistry.
Diphenylphosphine oxide: A related compound with similar chemical properties and reactivity.
Trichloromethylphosphine: Another organophosphorus compound with a trichloromethyl group.
Uniqueness
Oxo(diphenyl)(trichloromethyl)-lambda~5~-phosphane is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of both diphenyl and trichloromethyl groups allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
56641-76-0 |
|---|---|
Formule moléculaire |
C13H10Cl3OP |
Poids moléculaire |
319.5 g/mol |
Nom IUPAC |
[phenyl(trichloromethyl)phosphoryl]benzene |
InChI |
InChI=1S/C13H10Cl3OP/c14-13(15,16)18(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
UVZRLZLCKCSYEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


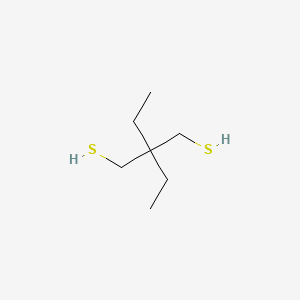
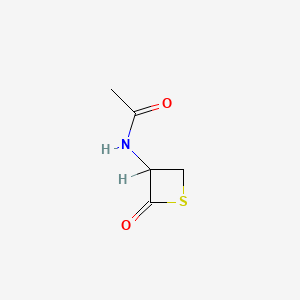

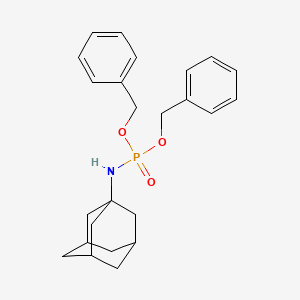
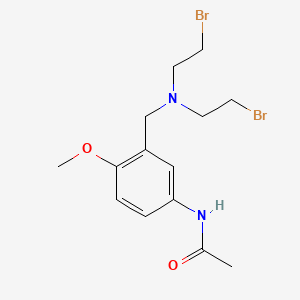
![{4-Methoxy-2-[(prop-2-en-1-yl)oxy]phenyl}(morpholin-4-yl)methanone](/img/structure/B14643081.png)
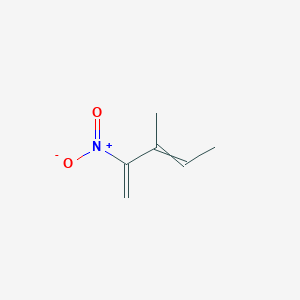
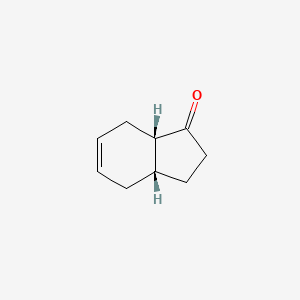
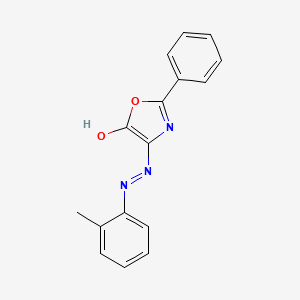
![N-[4-(2-Ethoxyethoxy)-2-nitrophenyl]acetamide](/img/structure/B14643102.png)

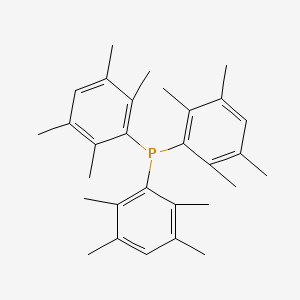
![4,4'-{1-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14643121.png)
![4-Chloro-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14643122.png)
